molecular formula C20H24F3N3O3S B2777823 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448127-88-5

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2777823
CAS RN: 1448127-88-5
M. Wt: 443.49
InChI Key: VGLZKCPGJSBTTI-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24F3N3O3S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Research has identified sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological functions, including respiration, CO2 transport, and pH homeostasis. A study by Alafeefy et al. (2015) investigated benzenesulfonamides with aroylhydrazone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties for their inhibitory activity against human carbonic anhydrase isoforms. These compounds showed low nanomolar activity against the hCA II isoform and significant inhibition towards CA IX and XII, associated with tumor growth and metastasis (Alafeefy et al., 2015).

Antitumor and Antimicrobial Activities

Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For example, a study by Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives and evaluated their antitumor activity, showing remarkable activity against several human tumor cell lines (Sławiński et al., 2012).

Antioxidant, Analgesic, and Anti-HCV Activities

The synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents have been explored. A study highlighted compounds synthesized from celecoxib showing anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting the potential for therapeutic development (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Properties

Research into novel sulfanilamide-derived 1,2,3-triazole compounds has shown promising antibacterial and antifungal potencies. These compounds, through 1,3-dipolar cycloaddition, have been screened for their in vitro antibacterial and antifungal activities, with some exhibiting significant potency against tested strains (Wang et al., 2010).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O3S/c21-20(22,23)29-15-9-11-16(12-10-15)30(27,28)24-13-18-17-7-3-4-8-19(17)26(25-18)14-5-1-2-6-14/h9-12,14,24H,1-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLZKCPGJSBTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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